![molecular formula C9H14F2N2O3S B11929122 (3aR,5S,6S,7R,7aR,E)-5-(difluoromethyl)-2-(ethylimino)hexahydro-1H-pyrano[3,2-d]thiazole-6,7-diol](/img/structure/B11929122.png)

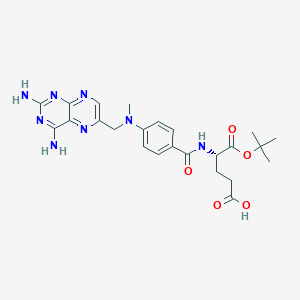

(3aR,5S,6S,7R,7aR,E)-5-(difluoromethyl)-2-(ethylimino)hexahydro-1H-pyrano[3,2-d]thiazole-6,7-diol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

MK-8719 is a novel and selective inhibitor of the enzyme O-linked N-acetylglucosamine (O-GlcNAcase). This compound has shown promise in reducing the formation of pathological tau protein and ameliorating neurodegeneration in models of tauopathy, such as Alzheimer’s disease and progressive supranuclear palsy .

Méthodes De Préparation

The synthesis of MK-8719 involves a series of steps aimed at optimizing its potency, selectivity, and pharmacokinetic properties. The compound is synthesized starting from carbohydrate-based lead molecules. The synthetic route includes the reduction of polar surface area to achieve desired drug-like properties, such as high central nervous system exposure, metabolic stability, and robust in vivo pharmacodynamic response . The specific reaction conditions and industrial production methods are detailed in the medicinal chemistry and pharmacological studies .

Analyse Des Réactions Chimiques

MK-8719 undergoes various chemical reactions, primarily focusing on its role as an inhibitor of the enzyme O-GlcNAcase. The compound demonstrates nanomolar potency at the O-GlcNAcase enzyme and increases O-GlcNAc levels both in vitro and in vivo . Common reagents and conditions used in these reactions include different concentrations of the compound in running buffer, which are injected simultaneously over immobilized and reference surfaces . The major products formed from these reactions are O-GlcNAcylated proteins .

Applications De Recherche Scientifique

MK-8719 has significant scientific research applications, particularly in the field of neurodegenerative diseases. It is used to study the reduction of pathological tau protein and the amelioration of neurodegeneration in models of tauopathy . The compound has shown potential as a therapeutic strategy for tauopathies, including Alzheimer’s disease, progressive supranuclear palsy, corticobasal degeneration, Pick’s disease, and frontotemporal dementias with parkinsonism linked to chromosome 17 . Additionally, MK-8719 is used in positron emission tomography imaging studies to demonstrate robust target engagement in the brains of rats and transgenic mouse models .

Mécanisme D'action

MK-8719 exerts its effects by inhibiting the enzyme O-GlcNAcase, which is responsible for removing O-GlcNAc moieties from proteins . The inhibition of O-GlcNAcase leads to an increase in O-GlcNAcylated proteins, which in turn reduces the formation of pathological tau protein . The molecular targets and pathways involved include the O-GlcNAcase enzyme and the subsequent modulation of tau protein phosphorylation and aggregation .

Comparaison Avec Des Composés Similaires

MK-8719 is unique in its high potency and selectivity as an O-GlcNAcase inhibitor with excellent central nervous system penetration . Similar compounds include other O-GlcNAcase inhibitors that have been studied for their potential therapeutic effects in neurodegenerative diseases. These include compounds such as (3aR,5S,6S,7R,7aR)-5-(difluoromethyl)-2-(ethylamino)-3a,6,7,7a-tetrahydro-5H-fluoropyrano[3,2-d]thiazole-6,7-diol . MK-8719 stands out due to its optimized pharmacokinetic properties and robust in vivo pharmacodynamic response .

Propriétés

Formule moléculaire |

C9H14F2N2O3S |

|---|---|

Poids moléculaire |

268.28 g/mol |

Nom IUPAC |

(3aR,5S,6S,7R,7aR)-5-(difluoromethyl)-2-ethylimino-1,3a,5,6,7,7a-hexahydropyrano[3,2-d][1,3]thiazole-6,7-diol |

InChI |

InChI=1S/C9H14F2N2O3S/c1-2-12-9-13-3-4(14)5(15)6(7(10)11)16-8(3)17-9/h3-8,14-15H,2H2,1H3,(H,12,13)/t3-,4-,5+,6+,8-/m1/s1 |

Clé InChI |

UDQTXCHQKHIQMH-KYGLGHNPSA-N |

SMILES isomérique |

CCN=C1N[C@@H]2[C@H]([C@@H]([C@H](O[C@@H]2S1)C(F)F)O)O |

SMILES canonique |

CCN=C1NC2C(C(C(OC2S1)C(F)F)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(4-bromophenyl)-5-(6-methyl-2-oxo-4-phenyl-3H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B11929067.png)

![4-[[4-[2-[6-[(2R)-2-(2,4-difluorophenyl)-1,1-difluoro-2-hydroxy-3-(tetrazol-1-yl)propyl]pyridin-3-yl]ethynyl]phenoxy]methyl]benzonitrile;4-methylbenzenesulfonic acid](/img/structure/B11929071.png)

![undecyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11929099.png)

![4-fluoro-2-methoxy-11-oxo-5-propan-2-yl-3-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]-6H-indolo[2,3-b]quinoline-8-carbonitrile](/img/structure/B11929134.png)

![2-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde](/img/structure/B11929140.png)